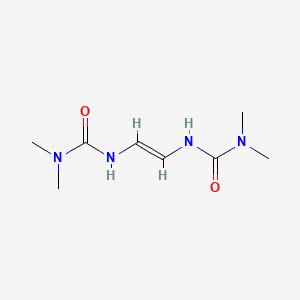
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an anilino group attached to a cyclohexadienone ring, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one typically involves the condensation of aniline with a suitable cyclohexadienone precursor under controlled conditions. One common method involves the reaction of aniline with 3-hydroxycyclohexa-2,5-dien-1-one in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino group or the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted anilino compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit microtubule polymerization, similar to other microtubule inhibitors like nocodazole. This inhibition disrupts cell division and can lead to cell cycle arrest, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
- 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
- 2-(1-Anilinoethylidene)-1,3-cyclohexanedione
- 3-(1-Anilinoethylidene)-5-(3,4-dihydroxybenzyl)-2,4-pyrrolidinedione
Uniqueness
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the presence of both an anilino group and a hydroxycyclohexadienone ring.
特性
CAS番号 |
75832-78-9 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
4-(C-methyl-N-phenylcarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C14H13NO2/c1-10(15-11-5-3-2-4-6-11)13-8-7-12(16)9-14(13)17/h2-9,16-17H,1H3 |
InChIキー |
ZPPSZAFJIONCCJ-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC=C1)C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)


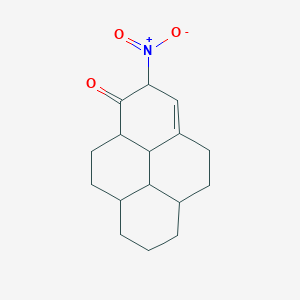
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
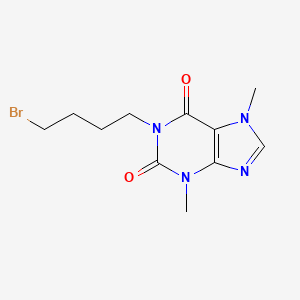
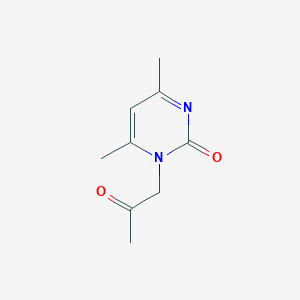

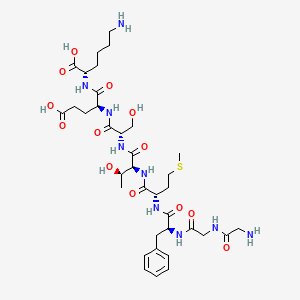
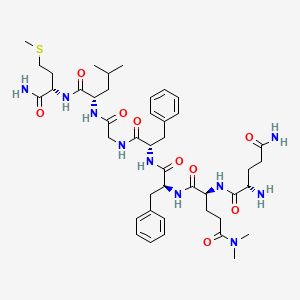
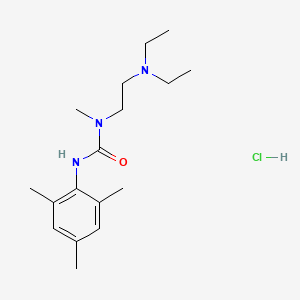
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
